molecular formula C21H26N2O4 B1246311 Humantenirine

Humantenirine

Cat. No.: B1246311
M. Wt: 370.4 g/mol
InChI Key: ZORKKCARNQAZRJ-WQMYVFALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Humantenirine has been reported in Gelsemium rankinii, Gelsemium elegans, and Gelsemium sempervirens with data available.
isolated from root of Hu-Man-Teng (Gelsemium elegans Benth.);  structure given in first source

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15-,17-,19+,21-/m0/s1

InChI Key

ZORKKCARNQAZRJ-WQMYVFALSA-N

Isomeric SMILES

C/C=C/1\CN[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC

Synonyms

humantenirine

Origin of Product

United States

Foundational & Exploratory

In Silico Prediction of Humantenirine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenirine, a prominent alkaloid from the Gelsemium genus, has been identified as a modulator of key inhibitory neurotransmitter receptors in the central nervous system. While its precise quantitative bioactivity remains to be fully elucidated, computational methodologies offer a powerful avenue for predicting its interaction with biological targets, thereby accelerating drug discovery and development efforts. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, with a focus on its interaction with the Gamma-aminobutyric acid type A (GABA-A) receptor. We present a detailed workflow, from target identification and preparation to molecular docking and dynamics simulations, alongside protocols for interpreting the resulting data. This guide is intended to serve as a practical resource for researchers seeking to apply computational techniques to characterize the pharmacological profile of this compound and other natural products.

Introduction

This compound is an indole alkaloid isolated from plants of the Gelsemium genus, which have a long history in traditional medicine. Recent studies have begun to unravel the molecular targets of Gelsemium alkaloids, pointing towards their interaction with inhibitory neurotransmitter receptors, which are crucial for regulating neuronal excitability in the central nervous system. Specifically, the GABA-A receptor has been identified as a common target for several Gelsemium alkaloids, including this compound.

In silico approaches have become indispensable in modern drug discovery, offering a time- and cost-effective means to predict compound bioactivity, elucidate mechanisms of action, and identify potential lead candidates.[1] By simulating the interaction between a ligand (such as this compound) and its protein target at a molecular level, we can gain insights into binding affinity, specificity, and the structural determinants of its biological activity.

This guide outlines a systematic in silico workflow to predict the bioactivity of this compound, focusing on the GABA-A receptor as a primary target.

Target Identification and Known Bioactivity of Related Compounds

Experimental studies have demonstrated that alkaloids from the Gelsemium genus modulate the function of both GABA-A and glycine receptors (GlyR).[2][3] The GABA-A receptor is a common target for both high- and low-toxicity Gelsemium alkaloids.[2][3] While specific quantitative bioactivity data for this compound is not yet available in the public domain, the activity of related compounds from the same genus provides a valuable reference point for in silico predictions.

AlkaloidTarget ReceptorBioactivityIC50 / EC50 (µM)
KoumineGlycine ReceptorAntagonist9.587
GelsemineGlycine ReceptorAntagonist10.36
GelsevirineGlycine ReceptorAntagonist82.94
GelsenicineGABA-A ReceptorAgonist192.1

Table 1: Experimentally determined bioactivity of selected Gelsemium alkaloids. Data sourced from experimental studies on inhibitory neurotransmitter receptors.[2]

Proposed In Silico Workflow for Bioactivity Prediction

The following sections detail a comprehensive computational workflow to predict the bioactivity of this compound against the GABA-A receptor.

Figure 1: In Silico Bioactivity Prediction Workflow for this compound cluster_prep Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics cluster_analysis Analysis & Prediction Target_Prep Target Preparation (GABA-A Receptor) Docking Molecular Docking (Prediction of Binding Pose) Target_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Scoring Scoring & Pose Analysis (Estimation of Binding Affinity) Docking->Scoring MD_Sim MD Simulation (Assessment of Complex Stability) Scoring->MD_Sim MM_PBSA MM-PBSA/GBSA (Binding Free Energy Calculation) MD_Sim->MM_PBSA Bioactivity_Prediction Bioactivity Prediction (Affinity & Mechanism) MM_PBSA->Bioactivity_Prediction

In Silico Bioactivity Prediction Workflow
Experimental Protocols

  • Obtain Protein Structure: Download the 3D structure of the human GABA-A receptor from the Protein Data Bank (PDB). Select a high-resolution structure, preferably in a relevant conformational state (e.g., bound to a known modulator).

  • Pre-processing: Utilize protein preparation tools (e.g., Protein Preparation Wizard in Maestro, Schrödinger) to:

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign correct bond orders.

    • Fill in any missing side chains or loops using homology modeling modules if necessary.

    • Optimize the hydrogen bond network.

    • Perform a constrained energy minimization to relieve any steric clashes, using a force field such as OPLS.

  • Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem).

  • Structure Optimization: Use a ligand preparation tool (e.g., LigPrep in Schrödinger) to:

    • Generate a low-energy 3D conformation.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Generate tautomers and stereoisomers if relevant.

    • Perform an energy minimization of the ligand structure.

  • Grid Generation: Define the binding site on the GABA-A receptor. Based on existing literature, the transmembrane region of the β+/α− interface is a likely binding site for Gelsemium alkaloids.[2][3] Define a docking grid box that encompasses this putative binding site.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. These programs will explore various conformations and orientations of this compound within the defined binding site.

  • Scoring and Pose Selection: The docking program will generate a series of docked poses, each with a corresponding docking score (an estimation of binding affinity). Select the top-ranked poses based on the scoring function and visual inspection of the interactions with key amino acid residues in the binding pocket.

  • System Setup: Take the most promising docked complex of this compound and the GABA-A receptor. Embed the complex in a simulated physiological environment, including a lipid bilayer (if a transmembrane protein) and an explicit solvent model (e.g., TIP3P water) with appropriate counter-ions to neutralize the system.

  • Simulation Protocol:

    • Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the solvent and lipids to relax around the protein-ligand complex.

    • Production Run: Run a production MD simulation for an extended period (e.g., 100-200 nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the this compound-receptor complex. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD) of the protein and ligand to assess conformational stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Hydrogen bond analysis to monitor the persistence of key interactions over time.

  • MM-PBSA/GBSA: Use the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods to calculate the binding free energy of this compound to the GABA-A receptor. This provides a more accurate estimation of binding affinity than docking scores alone by considering solvation effects.

Visualization of Key Pathways and Relationships

Figure 2: Hypothesized Signaling Pathway of this compound at the GABA-A Receptor This compound This compound GABA_A_Receptor GABA-A Receptor (β+/α− interface) This compound->GABA_A_Receptor Binds to Ion_Channel Cl- Channel Opening GABA_A_Receptor->Ion_Channel Modulates Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Results in Figure 3: Logical Relationship of Computational Methods Docking Molecular Docking MD_Simulation MD Simulation Docking->MD_Simulation Provides Initial Complex Pose_Prediction Predicts Binding Pose & Initial Affinity Docking->Pose_Prediction Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Generates Trajectories for Stability_Assessment Assesses Complex Stability & Dynamics MD_Simulation->Stability_Assessment Affinity_Refinement Refines Binding Affinity Prediction Binding_Energy->Affinity_Refinement

References

Unraveling the Pharmacological Profile of Humantenirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Humantenirine, a complex oxindole alkaloid isolated from plants of the Gelsemium genus, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's potential pharmacological targets, drawing from available scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking in-depth information on this novel natural product.

Introduction

This compound (CAS 82375-30-2), with the chemical formula C₂₁H₂₆N₂O₄, is a constituent of Gelsemium elegans and related species. These plants have a long history in traditional medicine, recognized for a range of biological activities.[1][2][3] The indole alkaloids are the primary active components of Gelsemium elegans, known for their anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[1][2][3] While research has explored the general pharmacological effects of Gelsemium extracts, specific data on this compound remains limited. This guide consolidates the available information and outlines potential avenues for future investigation.

Potential Pharmacological Targets

Based on the chemical class of this compound and the known activities of related compounds, several potential pharmacological targets can be postulated.

Cytochrome P450 Enzymes

Preliminary information suggests that this compound may act as an inhibitor of Cytochrome P450 (CYP) enzymes, with a particular focus on CYP17. CYP17A1 is a key enzyme in the biosynthesis of androgens and estrogens, making it a critical target in the treatment of hormone-dependent cancers such as prostate and breast cancer.[4][5][6] Inhibition of CYP17A1 can effectively ablate androgen production from all sources.[4]

Table 1: Potential Enzyme Inhibition by Related Alkaloids

Compound ClassTarget EnzymePotential Therapeutic ApplicationReference
Indole AlkaloidsCYP17A1Prostate Cancer, Breast Cancer[4][6]

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated in dedicated studies. However, based on the known activities of Gelsemium alkaloids, several pathways can be implicated.

Inflammatory Pathways

Gelsemium alkaloids are known to exert anti-inflammatory effects.[1][2][7][8] This suggests a potential interaction with key inflammatory signaling cascades. A logical workflow for investigating this would involve screening for effects on major inflammatory mediators.

experimental_workflow This compound This compound Cell_Culture Immune Cells (e.g., Macrophages) This compound->Cell_Culture Measurement Measure Inflammatory Mediators Cell_Culture->Measurement Stimulation Inflammatory Stimulus (e.g., LPS) Stimulation->Cell_Culture NFkB NF-κB Pathway Analysis Measurement->NFkB MAPK MAPK Pathway Analysis Measurement->MAPK

Caption: Proposed workflow for investigating the anti-inflammatory effects of this compound.

Experimental Methodologies

To rigorously assess the pharmacological targets of this compound, a series of well-defined experimental protocols are necessary.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against specific enzymes, such as CYP17A1.

Protocol:

  • Enzyme Source: Recombinant human CYP17A1 enzyme.

  • Substrate: A suitable fluorescent or chromogenic substrate for CYP17A1.

  • Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.

  • Detection: The formation of the product is measured over time using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Cell-Based Assays for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on specific signaling pathways in a cellular context.

Protocol (for NF-κB pathway):

  • Cell Line: A suitable cell line with a reporter gene for NF-κB activity (e.g., HEK293 with an NF-κB-luciferase reporter).

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a defined period.

  • Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α).

  • Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured as an indicator of NF-κB activation.

  • Western Blotting: To confirm the mechanism, the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) can be assessed by Western blotting.

Future Directions

The study of this compound is in its infancy, and significant research is required to fully characterize its pharmacological profile. Future investigations should focus on:

  • Broad-spectrum target screening: Utilizing techniques such as affinity chromatography-mass spectrometry to identify a wider range of protein targets.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases (e.g., inflammation, cancer).

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

The information presented in this guide highlights the potential of this compound as a novel pharmacological agent. Further dedicated research is crucial to unlock its therapeutic promise.

References

Unveiling the Enigma of Humantenirine: A Compound Yet to Emerge from the Shadows of Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into scientific and traditional medicine databases, the compound "humantenirine" remains elusive. At present, there is no readily available scientific literature, pharmacological data, or documented use in traditional medicine systems under this specific name.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.

It is possible that "this compound" may be known by an alternative name, be a very recently discovered compound that has not yet been widely published, or the spelling may be inaccurate. Further research and drug development efforts would be contingent on the positive identification and isolation of this molecule from a natural source.

For researchers, scientists, and drug development professionals interested in the potential of novel compounds from traditional medicine, the journey with a substance like "this compound" would begin with several key steps:

  • Ethnobotanical Investigation: The first crucial step would be to identify the plant or organism from which "this compound" is purportedly derived. This would involve a deep dive into traditional knowledge systems, potentially collaborating with ethnobotanists and traditional healers.

  • Phytochemical Analysis: Once the source is identified, a comprehensive phytochemical analysis would be necessary to isolate and characterize the compound. This would involve techniques such as chromatography and spectroscopy to determine its precise chemical structure.

  • Pharmacological Screening: Following isolation and characterization, the compound would undergo a battery of in vitro and in vivo pharmacological screenings to determine its biological activities. This would help to identify any potential therapeutic effects and its mechanism of action.

  • Toxicological Studies: Rigorous toxicological testing is essential to establish the safety profile of any new compound before it can be considered for further development.

Should "this compound" be identified and prove to have interesting pharmacological properties, the subsequent research would generate the quantitative data, experimental protocols, and understanding of signaling pathways necessary for a comprehensive technical guide.

We encourage any researchers with information on "this compound" or its potential source to publish their findings to advance the collective understanding of this currently unknown substance. Until then, the scientific community awaits the first chapter in the story of this compound.

Methodological & Application

Application Note: Quantitative Analysis of Humantenirine in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Humantenirine in human plasma. The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative data for method validation parameters are provided to guide the user in establishing a robust and reliable assay.

Introduction

This compound is a naturally occurring indole alkaloid found in plants of the Gelsemium species. These plants have a history of use in traditional medicine, but they are also known for their toxicity.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it the ideal analytical technique for this purpose.[1]

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This method is simple, fast, and provides clean extracts suitable for UPLC-MS/MS analysis.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC Conditions

Chromatographic separation is achieved on a C18 reversed-phase column to ensure good retention and peak shape for this compound.

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions
This compoundPrecursor Ion (m/z): 371.2; Product Ion (m/z): 130.1 (Quantifier), 91.1 (Qualifier)
Internal StandardTo be determined based on selection (e.g., a stable isotope-labeled analog or a structurally similar compound)

Note: The MRM transitions for this compound are proposed based on its structure and common fragmentation patterns of similar alkaloids. The precursor ion m/z 371.2 corresponds to the [M+H]+ of a dehydrated form of a metabolite of this compound, and the product ions are hypothetical. These should be optimized experimentally.

Method Validation (Representative Data)

The following tables summarize the representative performance characteristics of the UPLC-MS/MS method. These values are for illustrative purposes and should be confirmed through in-lab validation.

Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium50< 15< 1585 - 115
High800< 15< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms integration Peak Integration msms->integration quant Quantification integration->quant report Reporting quant->report

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in plasma.

validation_pathway cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity recovery Recovery selectivity->recovery linearity Linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lloq LLOQ precision->lloq lloq->selectivity matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol for sample preparation is straightforward and efficient. The chromatographic and mass spectrometric conditions are based on established principles for the analysis of small molecules in biological matrices. While representative data is presented, it is imperative that this method is fully validated in the user's laboratory to ensure its performance for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Humantenirine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Humantenirine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an oxindole alkaloid compound.[1][2] It is a natural product found in plants such as Gelsemium sempervirens, Gelsemium elegans, and Gelsemium rankinii.[1][2] It is described as a powder and has a molecular weight of 370.45 g/mol .[1][2] this compound has shown potential as an anti-inflammatory agent and exhibits inhibitory effects on certain enzyme activities.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3]

Q3: What is the recommended starting solvent for preparing a stock solution of this compound for in vitro assays?

For cell-based in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing a concentrated stock solution of poorly water-soluble compounds like this compound.

Q4: What is a typical concentration for a this compound stock solution in DMSO?

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) becomes insoluble when the solvent concentration is significantly lowered in the aqueous medium. Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound in your cell culture medium.

Problem Potential Cause Troubleshooting Steps
Cloudiness or visible particles in the medium after adding the compound. Exceeded Solubility Limit: The final concentration of this compound in the aqueous medium is above its solubility limit.1. Reduce Final Concentration: Test a range of lower final concentrations of this compound in your assay. 2. Increase Co-solvent Percentage: Ensure the final DMSO concentration is at an acceptable level for your cells (typically ≤0.5%). However, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same final DMSO concentration. 3. Gentle Warming: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution. Be cautious about the compound's stability at this temperature.
Precipitation occurs over time during the experiment. Compound Instability: this compound may not be stable in the aqueous medium at 37°C over the duration of your experiment.1. Assess Kinetic Solubility: Determine the time frame within which the compound remains in solution at your desired concentration. This can be done by preparing the final dilution and visually inspecting it at different time points under a microscope. 2. Reduce Incubation Time: If possible, shorten the incubation time of your assay.
Interaction with Media Components: Components in the cell culture medium (e.g., salts, proteins in serum) can interact with this compound, causing it to precipitate.1. Test in a Simpler Buffer: To determine if media components are the cause, test the solubility of this compound at the final concentration in a simpler buffer like Phosphate-Buffered Saline (PBS). 2. Serum-Free Conditions: If your assay allows, test the compound's solubility in serum-free medium.
Incorrect Stock Solution Preparation: The compound was not fully dissolved in the initial DMSO stock.Ensure Complete Dissolution of Stock: 1. Visual Inspection: Carefully inspect the DMSO stock solution to ensure there are no visible particles. 2. Sonication: Use a water bath sonicator to aid in the dissolution of the stock solution. 3. Gentle Warming: Gently warm the stock solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 370.45 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 370.45 g/mol * 1000 mg/g * 1 mL = 3.7045 mg

  • Weighing:

    • Carefully weigh out approximately 3.7 mg of this compound powder and place it in a sterile, amber microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for a short period.

  • Storage:

    • Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use the solution within two weeks of preparation.[4]

Protocol 2: Dilution of this compound for In Vitro Assays

This protocol provides a general method for diluting the DMSO stock solution of this compound into cell culture medium for a final assay concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Methodology:

  • Determine the Final Assay Concentration and DMSO Percentage:

    • Decide on the final concentration of this compound you want to test (e.g., 10 µM).

    • Determine the maximum final percentage of DMSO your cells can tolerate without toxicity (typically ≤0.5%). For this example, we will aim for a final DMSO concentration of 0.1%.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. To achieve a final DMSO concentration of 0.1%, the intermediate dilution should be 1000 times more concentrated than the final concentration.

      • Final concentration = 10 µM

      • Intermediate concentration = 10 µM * 1000 = 10,000 µM = 10 mM. In this specific case, the stock solution is the intermediate.

    • Final Dilution: Add the intermediate dilution to the cell culture wells. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium in your assay plate.

  • General Dilution Strategy:

    • To maintain a consistent final DMSO concentration across all treatment groups, it is best to prepare a series of intermediate dilutions of your stock in 100% DMSO.

    • Then, add a small, consistent volume of each DMSO dilution to the cell culture medium. For example, add 1 µL of each DMSO dilution to 1 mL of medium to achieve a 0.1% final DMSO concentration.

  • Vehicle Control:

    • Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the this compound.

Signaling Pathway Diagrams

This compound, as an alkaloid, is postulated to exert its anti-inflammatory effects by modulating key signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds.

NF_kB_Signaling_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB Nucleus Nucleus NF_kB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Gene Transcription This compound This compound This compound->IKK_complex Inhibits IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->NF_kB_active IκB Degradation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Growth_Factor Growth Factor/ Stress Signal Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_active Active ERK ERK->ERK_active Activation Nucleus Nucleus ERK_active->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Gene Transcription This compound This compound This compound->Raf Inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

References

Technical Support Center: Overcoming Humantenirine Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Humantenirine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of this oxindole alkaloid from plant sources, primarily of the Gelsemium genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a bioactive oxindole alkaloid found in plants of the Gelsemium genus. Like many natural products, it is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a significant loss of the target compound, resulting in lower extraction yields and inaccurate quantification. Understanding and mitigating these degradation pathways are crucial for obtaining reliable experimental results and for the development of stable formulations.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to the degradation of alkaloids like this compound during extraction include:

  • pH: Both acidic and basic conditions can catalyze hydrolytic reactions or other structural rearrangements.

  • Temperature: Elevated temperatures used to enhance extraction efficiency can also accelerate degradation reactions.

  • Light: Exposure to UV or even visible light can induce photodegradation.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation products.

  • Enzymatic Activity: In fresh plant material, endogenous enzymes can degrade alkaloids if not properly deactivated.

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound under extraction conditions are not extensively documented in publicly available literature, insights can be drawn from its metabolic pathways and the general behavior of indole alkaloids. The primary degradation routes are likely to involve:

  • Oxidation: This is a common degradation pathway for indole alkaloids.

  • Demethylation: Loss of methyl groups from the molecule.

  • Dehydrogenation: Removal of hydrogen atoms, leading to changes in saturation.

These transformations can alter the chemical structure and biological activity of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue 1: Low Yield of this compound in the Crude Extract
Potential Cause Recommended Solution Explanation
Incomplete Extraction Increase extraction time or use a more efficient extraction method (e.g., ultrasound-assisted extraction).The solvent may not have had sufficient time or energy to penetrate the plant matrix and solubilize the alkaloid.
Degradation due to High Temperature Lower the extraction temperature. For heat-sensitive alkaloids, consider non-thermal methods like maceration or ultrasound-assisted extraction at room temperature.Although higher temperatures can improve extraction efficiency, they can also accelerate the degradation of thermally labile compounds.
Degradation due to pH Extremes Maintain a neutral or slightly acidic pH during extraction. Use buffered solvents if necessary.Alkaloids can be unstable in strongly acidic or basic conditions. A pH closer to neutral is generally safer.
Oxidative Degradation Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants like ascorbic acid to the extraction solvent.Minimizing contact with oxygen can prevent oxidative degradation of the alkaloid.
Photodegradation Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.Exposure to light, especially UV, can cause significant degradation of photosensitive compounds.
Incorrect Solvent Choice Use solvents in which this compound is highly soluble, such as chloroform, dichloromethane, or ethyl acetate. A polar co-solvent like methanol or ethanol may be needed for initial extraction from the plant matrix.The choice of solvent is critical for efficient extraction. The polarity of the solvent should be matched to the polarity of the target compound.
Issue 2: Inconsistent Quantitative Results for this compound
Potential Cause Recommended Solution Explanation
Degradation in Sample Solution Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) and protected from light.This compound may degrade in the solvent over time, leading to lower measured concentrations in delayed analyses.
Matrix Effects in LC-MS/MS Use a matrix-matched calibration curve or stable isotope-labeled internal standards for quantification. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds.Co-eluting compounds from the plant extract can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Poor Chromatographic Resolution Optimize the mobile phase composition, gradient, and column temperature to achieve better separation from interfering peaks.Co-eluting isomers or degradation products can interfere with the accurate integration of the this compound peak.

Experimental Protocols

Protocol 1: General Extraction of this compound from Gelsemium elegans

This protocol is a starting point and may require optimization based on the specific plant material and available equipment.

  • Sample Preparation:

    • Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with occasional stirring.

    • Alternatively, for a faster extraction, use an ultrasonic bath for 30 minutes at a controlled temperature (e.g., below 40°C).[1]

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Partitioning:

    • Concentrate the combined ethanol extract under reduced pressure at a temperature below 40°C to obtain a crude residue.

    • Suspend the residue in a 2% tartaric acid solution and partition with ethyl acetate to remove non-polar compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

    • Extract the alkaline aqueous layer with chloroform or dichloromethane multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract containing this compound.

Protocol 2: UPLC-MS/MS Quantification of this compound

This method is based on a validated procedure for the analysis of Gelsemium alkaloids.[2][3]

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 30°C.

    • Gradient Elution:

      Time (min) %A %B
      0.0 95 5
      2.0 60 40
      4.0 20 80
      6.0 5 95
      8.0 5 95
      8.1 95 5

      | 10.0 | 95 | 5 |

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Parent Ion (m/z) Daughter Ion (m/z) Cone Voltage (V) Collision Energy (V)

      | this compound | 371.2 | 340.1 | 38 | 14 |

    • Other MS parameters (as a starting point):

      • Capillary Voltage: 3.0 kV

      • Desolvation Temperature: 350°C

      • Desolvation Gas Flow: 600 L/hr

      • Cone Gas Flow: 50 L/hr

  • Method Validation Parameters (for reference, based on similar alkaloids):

    • Linearity: Typically in the range of 0.1 to 200 ng/mL with r² > 0.995.[3][4]

    • Precision (RSD%): < 15%.[3][4]

    • Accuracy: 85-115%.[3][4]

    • Extraction Recovery: > 75%.[3][4]

Visualizations

Extraction_Workflow plant_material Dried & Powdered Plant Material extraction Ultrasonic Extraction (80% Ethanol, <40°C) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration acidification Acid-Base Partitioning (2% Tartaric Acid) concentration->acidification basification Basification (Ammonia, pH 9-10) acidification->basification liquid_extraction Liquid-Liquid Extraction (Chloroform/DCM) basification->liquid_extraction final_product Crude this compound Extract liquid_extraction->final_product

Caption: A generalized workflow for the extraction of this compound.

Degradation_Factors This compound This compound High_Temp High Temperature This compound->High_Temp pH_Extremes pH Extremes This compound->pH_Extremes Light Light Exposure This compound->Light Oxidation Oxidation This compound->Oxidation Degradation Degradation High_Temp->Degradation pH_Extremes->Degradation Light->Degradation Oxidation->Degradation

Caption: Key factors leading to this compound degradation.

References

Technical Support Center: Optimizing Novel Compound Dosage for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for a completely new compound (Compound X) in mice?

A1: Determining a starting dose for a novel compound requires a systematic approach to ensure both safety and the potential for efficacy.[1] The initial steps involve:

  • Literature Review: Although no data exists for Compound X, a thorough search for compounds with similar chemical structures or putative mechanisms of action can provide a starting point.

  • In Vitro Data Analysis: Utilize data from in vitro studies, such as IC50 values, to estimate a potential therapeutic window.

  • Allometric Scaling: If data is available from another animal species, allometric scaling can be used to estimate an equivalent dose in mice by accounting for differences in body surface area and metabolic rates.[1]

  • Dose Escalation Studies: The most reliable method is to conduct a pilot dose-range finding study.[1] This involves starting with a very low, non-pharmacologically active dose and gradually increasing it in different groups of mice to identify the maximum tolerated dose (MTD).[1][2]

Q2: What are the critical factors to consider when selecting the route of administration?

A2: The choice of administration route is crucial and depends on several factors:[1]

  • Physicochemical Properties: The solubility, stability, and pH of Compound X will dictate feasible administration routes.[1] For instance, poorly soluble compounds may be challenging to administer intravenously.[1]

  • Target Site of Action: The route should align with whether a local or systemic effect is desired.[1]

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes generally lead to slower absorption and a longer duration of action.[1]

  • Pharmacokinetic Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]

  • Animal Welfare: The selected method should minimize pain and distress to the animals.[1]

Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A3: A Maximum Tolerated Dose (MTD) study is a critical initial step in in vivo research to determine the highest dose of a new drug or treatment that can be administered to a test animal without causing unacceptable side effects or mortality.[3][4] This study is essential for establishing a safe dose range for subsequent efficacy studies. The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or significant clinical signs of toxicity.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in results between animals in the same group. 1. Improper dosing technique.2. Inconsistent formulation.3. Animal-to-animal biological variation.1. Ensure all personnel are properly trained in the administration technique.2. Prepare fresh dosing solutions for each experiment and ensure homogeneity.3. Increase the number of animals per group to improve statistical power.
Unexpected toxicity or adverse effects at a presumed safe dose. 1. The MTD was not accurately determined.2. The vehicle used for formulation is toxic.3. The compound has a narrow therapeutic window.1. Conduct a more thorough MTD study with more dose groups and careful observation.[2]2. Always include a vehicle-only control group to assess the toxicity of the vehicle alone.[2]3. Perform a dose-response study with smaller dose increments.
Lack of efficacy at doses below the MTD. 1. The dosage is too low to achieve a therapeutic concentration.2. The compound has poor bioavailability via the chosen administration route.3. The compound is rapidly metabolized and cleared.1. Conduct a dose-response study to determine the optimal effective dose.[2]2. Consider alternative administration routes that may offer better bioavailability.[1]3. Perform a pharmacokinetic (PK) study to understand the compound's ADME profile.[1]
Injection site reactions (e.g., inflammation, necrosis). 1. The formulation is irritating (e.g., non-physiological pH, high concentration of solvent).2. The injection volume is too large for the chosen site.1. Adjust the formulation to be closer to a neutral pH and isotonic if possible. Reduce the concentration of organic solvents.[1]2. Administer a larger volume of a more dilute solution within recommended limits, or consider a different administration route.[1]

Data Presentation

Table 1: Example Data from a Maximum Tolerated Dose (MTD) Study for Compound X

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5None0/5
105+1.8None0/5
305-1.2None0/5
1005-8.5Mild lethargy, ruffled fur0/5
3005-15.2Severe lethargy, ataxia2/5

Table 2: Example Pharmacokinetic Parameters for Compound X in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Intravenous (IV)1015000.0832002.5
Oral (PO)308500.545003.1
Subcutaneous (SC)3011001.062004.2

This table provides an example of how to summarize key pharmacokinetic parameters obtained from a study with Compound X.

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study Protocol

  • Animals: Use a small cohort of mice (e.g., 3-5 per group) for this initial study.[2]

  • Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose. A common approach is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of Compound X or vehicle via the selected route. Ensure the administration volume is appropriate for the animal's weight.

  • Monitoring: Observe the animals closely for the first few hours post-administration and then daily for up to 14 days.[2] Record clinical signs of toxicity, including changes in behavior, weight loss, ruffled fur, and any other abnormalities.[2][3] Body weight should be measured at baseline and at regular intervals (e.g., daily or every other day).

  • Endpoint: The MTD is the highest dose that does not induce significant toxicity (e.g., >10% body weight loss) or mortality.[2]

2. Dose-Response Efficacy Study Protocol

  • Animals: Use an appropriate number of animals per group to achieve statistical power.

  • Dose Selection: Based on the MTD study, select a range of 3-4 doses below the MTD to evaluate the efficacy of Compound X. Also, include a vehicle control group.

  • Model: Utilize a validated in vivo model relevant to the therapeutic indication of Compound X.

  • Administration: Administer Compound X or vehicle according to a predetermined schedule (e.g., once daily for 14 days).

  • Efficacy Assessment: Monitor the primary efficacy endpoints throughout the study. This could include tumor volume measurements, behavioral assessments, or other relevant physiological parameters.

  • Toxicity Monitoring: Continue to monitor for any signs of toxicity as described in the MTD protocol.

  • Data Analysis: At the end of the study, analyze the data to determine the dose-response relationship and identify the optimal effective dose.

Mandatory Visualizations

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Pharmacokinetics LitReview Literature Review & In Vitro Data DoseEsc Dose Escalation Study (e.g., 1, 10, 100 mg/kg) LitReview->DoseEsc MTD Determine Maximum Tolerated Dose (MTD) DoseEsc->MTD DoseResp Dose-Response Study (3-4 doses below MTD) MTD->DoseResp OptimalDose Identify Optimal Effective Dose DoseResp->OptimalDose PKStudy Pharmacokinetic (PK) Study (at optimal dose) OptimalDose->PKStudy ADME Characterize ADME Profile PKStudy->ADME

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

G cluster_0 Investigation cluster_1 Potential Solutions Start Issue Encountered (e.g., High Variability, Toxicity) CheckDose Verify Dosing Technique & Formulation Start->CheckDose CheckVehicle Assess Vehicle Toxicity (Vehicle-only control) Start->CheckVehicle ReviewMTD Re-evaluate MTD Data Start->ReviewMTD Retrain Retrain Personnel CheckDose->Retrain Reformulate Reformulate or Change Vehicle CheckDose->Reformulate CheckVehicle->Reformulate RedoMTD Conduct New MTD Study ReviewMTD->RedoMTD AdjustDose Adjust Dose Range ReviewMTD->AdjustDose CheckPK Consider Pharmacokinetics ChangeRoute Change Administration Route CheckPK->ChangeRoute CheckPK->AdjustDose

Caption: Troubleshooting flowchart for in vivo dosing experiments.

G CompoundX Compound X Receptor Target Receptor CompoundX->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces Gene Expression

Caption: Hypothetical signaling pathway modulated by Compound X.

References

Minimizing batch-to-batch variability of Humantenirine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Humantenirine extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in botanical extracts like this compound is a common challenge. The primary sources of this variability can be categorized into three main areas:

  • Raw Material Variation: The natural variability of the plant source is a significant factor.[1][2][3] Factors such as the geographical location of cultivation, climate, fertilization methods, time of harvest, and post-harvest storage conditions can all impact the chemical composition and biological activity of the raw plant material.[1][3]

  • Manufacturing and Extraction Processes: Inconsistencies in the manufacturing process contribute significantly to variability.[1][2] This includes differences in extraction solvent, temperature, pressure, and duration.[4][5] Even minor variations in these parameters can lead to different extraction efficiencies and profiles of co-extracted compounds.

  • Human and Equipment Factors: Variations in how different operators handle the equipment and execute the extraction protocol can introduce variability.[1] Additionally, the performance of extraction equipment may change over time, requiring regular calibration and maintenance.

Q2: How can I standardize my this compound extraction protocol to improve consistency?

A2: Standardization is key to minimizing variability. A robust quality management system should be implemented, encompassing the following:

  • Standard Operating Procedures (SOPs): Develop detailed and clear SOPs for every step of the process, from raw material handling to the final extract storage.[6] These SOPs ensure that all batches are processed in a consistent manner.

  • Raw Material Qualification: Establish strict quality control criteria for your raw plant material. This should include macroscopic and microscopic identification, as well as chemical fingerprinting to ensure the starting material is consistent.

  • Process Parameter Control: Precisely control and monitor critical process parameters during extraction, such as solvent-to-solid ratio, temperature, pressure, and extraction time.[4]

  • In-Process Controls: Implement in-process checks at critical stages of the extraction to monitor the consistency of the process.

Q3: What analytical techniques are recommended for the quality control of this compound extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control of this compound extracts.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis of this compound.[9][10] It can be used to create a chemical fingerprint of the extract and to quantify the concentration of this compound and other key marker compounds.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for rapid screening and identification of this compound in extracts.[7][9] It can be used for preliminary quality assessment.

  • Gas Chromatography (GC): If this compound or other relevant compounds are volatile or can be derivatized to become volatile, GC can be a suitable analytical method.[7][9]

  • UV/Vis Spectroscopy: This technique can be used for the quantitative determination of the total alkaloid content or other chromophoric compounds in the extract.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS or GC-MS), MS provides structural information for definitive identification of this compound and other constituents.[10]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Significant variation in this compound yield between batches. Inconsistent quality of raw plant material.Implement stringent raw material specifications and perform quality control checks on each batch of raw material before extraction.
Fluctuations in extraction parameters (temperature, time, solvent ratio).Strictly adhere to the validated Standard Operating Procedure (SOP). Ensure all equipment is calibrated and functioning correctly.
Degradation of this compound during extraction.Investigate the stability of this compound under the extraction conditions.[11][12] Consider using milder extraction techniques if degradation is suspected.
Inconsistent chromatographic fingerprint (HPLC/TLC) between batches. Variation in the botanical source or harvest time.Source raw material from a single, qualified vendor with a consistent cultivation and harvesting process.
Differences in the extraction solvent composition.Ensure the precise preparation of the extraction solvent for every batch.
Column degradation or improper storage of the analytical column.Follow the manufacturer's guidelines for column washing and storage. Use a guard column to protect the analytical column.
Presence of unexpected peaks or impurities in the chromatogram. Contamination of the raw material or solvent.Use high-purity solvents and properly clean all glassware and equipment. Screen raw materials for potential contaminants.
Degradation of the extract during storage.Perform stability studies to determine the appropriate storage conditions (temperature, light exposure) and shelf-life of the extract.[11][13]
Carryover from previous analytical runs.Implement a thorough column washing protocol between injections.

Experimental Protocols

Protocol 1: Standardization of Raw Material
  • Macroscopic and Microscopic Examination: Visually inspect the plant material for correct species identification, presence of foreign matter, and signs of microbial growth. Perform microscopic analysis to verify the characteristic cellular structures.

  • Loss on Drying: Determine the moisture content by drying a known weight of the powdered plant material at 105°C until a constant weight is achieved.

  • Total Ash and Acid-Insoluble Ash: Determine the total ash value by incinerating the plant material. Subsequently, determine the acid-insoluble ash to assess the amount of silica and other inorganic impurities.

  • Chromatographic Fingerprinting (TLC/HPLC):

    • TLC: Prepare a simple extract of the raw material and a reference standard of this compound. Spot both on a TLC plate and develop with an appropriate solvent system. Visualize the spots under UV light and with a suitable staining reagent to compare the Rf values.

    • HPLC: Develop an HPLC method to generate a characteristic fingerprint of the raw material. This fingerprint can be used as a reference for incoming batches.

Protocol 2: this compound Extraction and Quantification
  • Extraction Method:

    • Pressurized Liquid Extraction (PLE): This method is often more efficient and uses less solvent than traditional methods.[4][5]

    • Sample Preparation: Mill the dried plant material to a fine powder (e.g., 40 mesh).

    • Extraction Parameters:

      • Solvent: 80% Ethanol in Water

      • Temperature: 80°C

      • Pressure: 1500 psi

      • Static Extraction Time: 10 minutes (2 cycles)

    • Post-Extraction: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by HPLC:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV absorbance maximum of this compound

    • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to construct a calibration curve of peak area versus concentration.

    • Sample Analysis: Prepare the this compound extract at a known concentration and inject it into the HPLC system. Determine the peak area corresponding to this compound and calculate the concentration using the calibration curve.

Visualizations

Experimental_Workflow cluster_0 Raw Material QC cluster_1 Extraction Process cluster_2 Finished Product QC Raw_Material Plant Material Macroscopic Macroscopic/Microscopic Analysis Raw_Material->Macroscopic Physicochemical Physicochemical Tests Raw_Material->Physicochemical Fingerprinting Chromatographic Fingerprinting Raw_Material->Fingerprinting Extraction Pressurized Liquid Extraction Fingerprinting->Extraction Pass QC Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis Stability_Testing Stability Assessment Crude_Extract->Stability_Testing Batch_Release Batch Release HPLC_Analysis->Batch_Release Meets Specification

Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.

Troubleshooting_Logic cluster_raw Raw Material Issues cluster_process Process Deviations cluster_analysis Analytical Errors Start Inconsistent Batch Results Check_Raw Review Raw Material QC Data Start->Check_Raw Check_Process Audit Extraction Process Records Start->Check_Process Check_Analysis Verify Analytical Method Performance Start->Check_Analysis Raw_Fail Material Out of Specification Check_Raw->Raw_Fail Process_Fail Deviation from SOP Check_Process->Process_Fail Analysis_Fail Method Not Robust Check_Analysis->Analysis_Fail Source_New Qualify New Material Batch Raw_Fail->Source_New Retrain_Staff Retrain Operators Process_Fail->Retrain_Staff Calibrate Calibrate Equipment Process_Fail->Calibrate Revalidate Revalidate Analytical Method Analysis_Fail->Revalidate

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for humantenirine and related alkaloids. Due to the structural similarity among alkaloids isolated from the same plant genus, such as Gelsemium, cross-reactivity is a significant challenge in the development and application of specific immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound and related alkaloids?

A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target (analyte). This occurs when the cross-reacting molecule has a similar chemical structure to the target analyte, allowing it to fit into the antibody's binding site. For this compound, which shares a core indole alkaloid structure with other compounds found in Gelsemium species like gelsemine and koumine, there is a high probability of cross-reactivity in immunoassays. This can lead to inaccurate quantification of the target alkaloid, potentially causing false-positive results or overestimation of its concentration.

Q2: We are developing a competitive ELISA for gelsemine. How can we assess the potential cross-reactivity with this compound?

A2: To assess cross-reactivity, you should perform a cross-reactivity study using a competitive inhibition ELISA format. This involves running the assay with a range of concentrations of the potential cross-reactant (this compound) in the absence of the target analyte (gelsemine). The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is then compared to the IC50 of the target analyte. The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Q3: Our immunoassay for a specific Gelsemium alkaloid shows a positive result, but this is not confirmed by LC-MS/MS. What could be the cause?

A3: A common reason for such a discrepancy is cross-reactivity. The immunoassay antibody may be binding to a structurally related alkaloid present in the sample that is not the target analyte. LC-MS/MS is a more specific technique that can distinguish between different alkaloids based on their mass-to-charge ratio and fragmentation patterns. Therefore, a positive immunoassay result should be considered presumptive until confirmed by a more specific method like LC-MS/MS, especially when dealing with complex matrices containing multiple related alkaloids.

Troubleshooting Guides

Issue 1: High background signal in the immunoassay.

High background can mask the specific signal and reduce the sensitivity of the assay.

Possible Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time for the blocking step.
Non-specific Binding of Antibodies Add a non-ionic detergent (e.g., Tween-20) to the wash buffer. Increase the number of washing steps.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure proper storage of all reagents.
Issue 2: Low assay sensitivity.

Low sensitivity may prevent the detection of the target alkaloid at low concentrations.

Possible Cause Troubleshooting Step
Suboptimal Antibody Concentration Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies.
Inactive Enzyme Conjugate Use a fresh batch of enzyme conjugate. Ensure proper storage conditions.
Short Incubation Times Increase the incubation times for the antibody-antigen binding and substrate reaction steps.
Issue 3: Unexpected cross-reactivity with a related alkaloid.

This can lead to inaccurate quantification and false-positive results.

Possible Cause Troubleshooting Step
Broad Specificity of the Primary Antibody If using a polyclonal antibody, consider developing a more specific monoclonal antibody.
Structural Similarity of Alkaloids Characterize the cross-reactivity profile of the antibody against a panel of related alkaloids. If cross-reactivity is unavoidable, results should be reported as "total immunoreactive alkaloids" and confirmed by a chromatographic method.

Data Presentation

The following table presents hypothetical cross-reactivity data for a monoclonal antibody developed for the detection of Gelsemine.

Compound IC50 (ng/mL) Cross-Reactivity (%)
Gelsemine 10100
This compound 5020
Koumine 2005
Gelsevirine 8012.5
Unrelated Alkaloid (Morphine) >10,000<0.1

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Competitive Indirect ELISA for Gelsemine

This protocol outlines a typical competitive indirect ELISA for the quantification of gelsemine, which can be adapted to assess cross-reactivity with this compound and other related alkaloids.

  • Coating: Coat a 96-well microtiter plate with a gelsemine-protein conjugate (e.g., Gelsemine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add standard solutions of gelsemine or samples containing the analyte, along with the primary antibody against gelsemine, to the wells. For cross-reactivity assessment, use solutions of this compound or other alkaloids instead of gelsemine standards. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Competitive_ELISA_Principle cluster_well Microtiter Well cluster_sample Sample/Standard cluster_detection Detection Coated_Antigen Coated Antigen (e.g., Gelsemine-BSA) Binding_Site Coated_Antigen->Binding_Site Competes for Free_Antigen Free Antigen (e.g., Gelsemine or this compound) Free_Antigen->Binding_Site Competes for Primary_Antibody Primary Antibody Primary_Antibody->Binding_Site Secondary_Antibody Enzyme-labeled Secondary Antibody Primary_Antibody->Secondary_Antibody Binds to Substrate Substrate Secondary_Antibody->Substrate Catalyzes Color_Signal Color Signal Substrate->Color_Signal Produces

Caption: Principle of Competitive ELISA for Alkaloid Detection.

Troubleshooting_Workflow Start Immunoassay Issue (e.g., Inaccurate Results) Check_CrossReactivity Is Cross-Reactivity a a a a a Suspected? Start->Check_CrossReactivity Perform_CR_Study Perform Cross-Reactivity Study with Related Alkaloids Check_CrossReactivity->Perform_CR_Study Yes Check_Assay_Performance Review Assay Performance (Background, Sensitivity) Check_CrossReactivity->Check_Assay_Performance No Confirm_with_LCMS Confirm Results with LC-MS/MS Perform_CR_Study->Confirm_with_LCMS Re-evaluate_Antibody Consider a More Specific Antibody Confirm_with_LCMS->Re-evaluate_Antibody High CR Confirmed End Issue Resolved Confirm_with_LCMS->End Low CR, Issue Elsewhere Optimize_Protocol Optimize Assay Protocol (Blocking, Washing, Concentrations) Check_Assay_Performance->Optimize_Protocol Optimize_Protocol->End Re-evaluate_Antibody->End

Addressing autofluorescence of Humantenirine in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential autofluorescence issues when conducting imaging studies with Humantenirine.

Troubleshooting Guide: Addressing Autofluorescence

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine the origin of the unwanted fluorescence.

  • Unstained Controls: Image an unstained sample of your cells or tissue under the same conditions as your experimental samples. This will reveal the baseline autofluorescence of the biological material itself.

  • Vehicle Controls: Image a sample treated with the vehicle (e.g., DMSO, PBS) used to dissolve this compound. This helps to determine if the vehicle contributes to the background fluorescence.

  • This compound-only Control: Image a sample treated only with this compound at the working concentration. This will help to ascertain if this compound itself is fluorescent under the imaging conditions.

Experimental Workflow for Identifying Autofluorescence Source

cluster_imaging Imaging and Analysis prep Prepare Experimental Samples (Cells/Tissue + this compound + Fluorophore) image Image all samples using identical acquisition settings prep->image unstained Prepare Unstained Control (Cells/Tissue only) unstained->image vehicle Prepare Vehicle Control (Cells/Tissue + Vehicle) vehicle->image hum_only Prepare this compound-only Control (Cells/Tissue + this compound) hum_only->image compare Compare fluorescence intensity across all samples image->compare identify Identify primary source(s) of autofluorescence compare->identify

Caption: Workflow for pinpointing autofluorescence sources.

Step 2: Implement Strategies to Reduce Autofluorescence

Based on the identified source, various strategies can be employed to minimize autofluorescence.

FAQs: Troubleshooting Autofluorescence

Q1: My unstained control sample shows significant background fluorescence. What can I do?

A1: Endogenous autofluorescence from biological materials is common. Here are several approaches to mitigate it:

  • Spectral Separation: Choose fluorophores that have excitation and emission spectra distinct from the autofluorescence spectrum. Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically weaker in these regions.[1][2][3]

  • Chemical Quenching: Treat samples with quenching agents. The effectiveness of these agents can vary depending on the tissue and the source of autofluorescence.

    Quenching AgentTargetNotes
    Sudan Black B LipofuscinCan introduce background in the far-red spectrum.[1][4]
    Sodium Borohydride Aldehyde-induced autofluorescenceResults can be variable; may damage tissue.[1][2][4][5]
    Eriochrome Black T Lipofuscin and formalin-induced autofluorescence---
    Copper Sulfate General autofluorescenceOften used in combination with ammonium chloride.[1]
    Trypan Blue General autofluorescenceCan reduce signal intensity.[6]
    Commercial Reagents Broad-spectrum autofluorescencee.g., TrueVIEW™, TrueBlack™.[4][7][8][9]
  • Photobleaching: Expose the sample to the excitation light for an extended period before imaging your fluorophore of interest. This can selectively destroy the autofluorescent molecules.[2]

  • Fixation Method: The choice of fixative can influence autofluorescence. Glutaraldehyde generally induces more autofluorescence than paraformaldehyde.[3][5] Consider using an organic solvent like chilled methanol or ethanol as an alternative for fixation.[1][3][5]

  • Tissue Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[1][3]

Q2: I suspect this compound itself is fluorescent. How can I confirm this and what are my options?

A2: To confirm if this compound is fluorescent, you can measure its excitation and emission spectra using a spectrofluorometer. If it is fluorescent and its spectrum overlaps with your chosen fluorophore, consider the following:

  • Change Fluorophore: Select a fluorophore with a spectral profile that does not overlap with this compound's fluorescence.

  • Time-Resolved Fluorescence Imaging: If the fluorescence lifetime of this compound is different from your specific signal, time-gated imaging can be used to separate the two signals.

  • Computational Subtraction: If the fluorescence spectrum of this compound is known, it may be possible to computationally subtract its contribution from the total signal, a technique known as spectral unmixing.

Q3: My vehicle control shows background fluorescence. What should I do?

A3: Some solvents and media components can be fluorescent.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and are not contaminated with fluorescent impurities.

  • Phenol Red-Free Media: If using cell culture media for live-cell imaging, switch to a formulation that does not contain phenol red, as it is fluorescent.[5]

  • Reduce Serum Concentration: Fetal Bovine Serum (FBS) can be a source of autofluorescence.[5] Consider reducing its concentration or using a serum-free medium if your experiment allows.

Experimental Protocols

Protocol 1: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence

  • After your standard immunofluorescence or other fluorescent staining protocol, rehydrate the slides in PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Destain the slides by washing them multiple times in 70% ethanol until non-specific background staining is removed.

  • Wash the slides thoroughly in PBS.

  • Mount the coverslips with an appropriate mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Following fixation with paraformaldehyde or glutaraldehyde and washing with PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples extensively with PBS (3 x 5 minutes).

  • Proceed with your standard staining protocol.

Signaling Pathway

While the direct signaling pathways of this compound are not well-documented, a related compound, Homoharringtonine (HHT), has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in some cancer cells.[10][11] This pathway is crucial for cell survival, proliferation, and growth. A simplified diagram of this pathway is provided below.

PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation HHT Homoharringtonine (related compound) HHT->PI3K Inhibits HHT->AKT HHT->mTORC1

Caption: PI3K/AKT/mTOR pathway and HHT inhibition.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Profiles of Humantenirine and Gelsemine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxicity of two Gelsemium alkaloids: Humantenirine and Gelsemine. The information presented is collated from various experimental studies to assist researchers in understanding their relative toxicities and mechanisms of action.

Executive Summary

This compound, also known as gelsenicine, exhibits significantly higher acute neurotoxicity than gelsemine. Experimental data from murine models indicates that the median lethal dose (LD50) of this compound is substantially lower than that of gelsemine when administered intraperitoneally. In vitro studies further support the potent neurotoxic effects of these alkaloids. Their primary mechanisms of action involve the modulation of key inhibitory neurotransmitter receptors in the central nervous system, namely the γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyR).

Quantitative Neurotoxicity Data

The following table summarizes the key quantitative data on the neurotoxicity of this compound and Gelsemine.

ParameterThis compound (Gelsenicine)GelsemineReference(s)
Acute Toxicity (LD50, i.p., mice) 0.071 - 0.2 mg/kg~56 mg/kg[1][2][3]
In Vitro Cytotoxicity (IC50) Data not available for neuronal cells31.59 µM (on PC12 cells for (+) gelsemine)[4]
Receptor Modulation (IC50) GABAA Receptors: Targeted, but specific IC50 not available. Glycine Receptors: No detectable activity reported in one study.GABAA Receptors: ~55-75 µM. Glycine Receptors: ~10.36 µM (on α1 GlyR) and ~42 µM (on spinal GlyRs).[5][6]

Mechanisms of Neurotoxicity

Both this compound and Gelsemine exert their neurotoxic effects by interacting with critical inhibitory receptors in the central nervous system.

This compound (Gelsenicine): The primary neurotoxic mechanism of this compound is linked to its interaction with GABAA receptors [7]. By modulating these receptors, it can disrupt the delicate balance of neuronal inhibition, leading to severe neurotoxic symptoms such as convulsions and respiratory depression[1]. Some studies suggest that this compound-type alkaloids are among the most toxic components of Gelsemium plants[3].

Gelsemine: Gelsemine's neurotoxicity is attributed to its modulation of both GABAA and glycine receptors [8][9]. It acts as a modulator of these receptors, with varying effects on different glycine receptor subunits[9]. For instance, it potentiates α1 glycine receptors while inhibiting α2 and α3 subunits[9]. This complex interaction with inhibitory neurotransmission contributes to its neurotoxic profile. Gelsemine has a binding affinity (Ki) for rat spinal cord glycine receptors of 21.9 µM[10].

Signaling Pathway Diagrams

Humantenirine_Neurotoxicity This compound This compound GABAaR GABAA Receptor This compound->GABAaR Modulates Neuronal_Inhibition Disrupted Neuronal Inhibition GABAaR->Neuronal_Inhibition Leads to Neurotoxicity Neurotoxicity (Convulsions, Respiratory Depression) Neuronal_Inhibition->Neurotoxicity

This compound's primary neurotoxic pathway via GABAA receptor modulation.

Gelsemine_Neurotoxicity Gelsemine Gelsemine GABAaR GABAA Receptor Gelsemine->GABAaR Modulates GlyR Glycine Receptor (α1, α2, α3 subunits) Gelsemine->GlyR Modulates (subunit-specific effects) Neuronal_Inhibition Altered Neuronal Inhibition GABAaR->Neuronal_Inhibition GlyR->Neuronal_Inhibition Neurotoxicity Neurotoxicity Neuronal_Inhibition->Neurotoxicity

Gelsemine's neurotoxic pathway involving both GABAA and Glycine receptors.

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The acute toxicity of this compound and Gelsemine is determined by calculating the LD50 value, typically through intraperitoneal (i.p.) injection in mice. The following is a generalized protocol based on OECD guidelines.

LD50_Workflow start Start acclimatize Acclimatize Animals (e.g., mice for 1 week) start->acclimatize dosing Administer Compound (i.p. injection) in graded doses to different groups acclimatize->dosing observe Observe for 14 days (mortality, clinical signs) dosing->observe calculate Calculate LD50 (e.g., using Bliss method) observe->calculate end End calculate->end

Workflow for LD50 determination.

Protocol Details:

  • Animal Model: Male and female mice are often used, with observations for sex-specific differences in toxicity[3].

  • Dosage: A range of doses is administered to different groups of animals. For this compound, doses might range from 0.045 to 0.18 mg/kg, while for Gelsemine, a much higher range would be necessary[3].

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality[3].

  • Calculation: The LD50 is calculated using statistical methods such as the Bliss method[3].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed Neuronal Cells (e.g., PC12 or SH-SY5Y) in 96-well plates start->seed_cells add_compound Add varying concentrations of this compound or Gelsemine seed_cells->add_compound incubate Incubate for a defined period (e.g., 24-48 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Culture: Neuronal cell lines such as PC12 or SH-SY5Y are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • MTT Reaction: After incubation, MTT is added, which is converted to formazan by metabolically active cells.

  • Measurement: The formazan is solubilized, and the absorbance is measured to determine cell viability. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.

Conclusion

The available data unequivocally demonstrate that this compound (gelsenicine) is a significantly more potent acute neurotoxin than Gelsemine. This difference in toxicity is likely attributable to their distinct interactions with GABAA and glycine receptors. While both alkaloids target these crucial inhibitory pathways, the specific nature and affinity of these interactions appear to dictate their overall neurotoxic potential. Further research is warranted to elucidate the precise binding affinities and modulatory effects of this compound on neuronal receptors to fully understand its potent neurotoxicity. This comparative guide serves as a foundational resource for researchers engaged in the study of Gelsemium alkaloids and the development of novel therapeutics.

References

A Researcher's Guide to Validating the In Vivo Anti-inflammatory Effects of Humantenirine

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for the in vivo validation of the anti-inflammatory properties of Humantenirine, a potential therapeutic compound. While in vitro studies may suggest anti-inflammatory activity, rigorous in vivo testing is crucial to understand a compound's efficacy and mechanism of action in a whole-organism context.

Currently, there is a notable lack of published in vivo studies specifically investigating the anti-inflammatory effects of this compound. Therefore, this document serves as a proposed research plan, outlining established experimental models, appropriate comparative controls, and key evaluation parameters. The protocols and data presentation formats provided herein are based on widely accepted standards in preclinical inflammation research.

Comparative Framework: this compound vs. Standard Anti-inflammatory Agents

To objectively assess the anti-inflammatory potential of this compound, its performance should be benchmarked against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). This guide proposes the use of Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor, as positive controls.

Table 1: Hypothetical Comparative Efficacy in the Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.150%
This compound10[Expected Result][Expected Result]
This compound25[Expected Result][Expected Result]
This compound50[Expected Result][Expected Result]
Indomethacin100.45 ± 0.0864%
Celecoxib200.55 ± 0.1056%
Table 2: Hypothetical Comparative Efficacy in the TPA-Induced Ear Edema Model
Treatment GroupDose (mg/ear)Ear Punch Weight (mg)% Inhibition of Edema
Vehicle Control-25.8 ± 2.10%
This compound0.1[Expected Result][Expected Result]
This compound0.5[Expected Result][Expected Result]
This compound1.0[Expected Result][Expected Result]
Indomethacin0.510.2 ± 1.560.5%
Table 3: Hypothetical Effects on Pro-inflammatory Cytokine Levels in Paw Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Vehicle Control-350 ± 45480 ± 50290 ± 35
This compound50[Expected Result][Expected Result][Expected Result]
Indomethacin10150 ± 25210 ± 30130 ± 20

Proposed In Vivo Experimental Protocols

The following are detailed methodologies for two standard acute inflammation models suitable for evaluating the efficacy of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation, primarily mediated by prostaglandins, cytokines, and neutrophils.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (180-220g).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • This compound (multiple doses, e.g., 10, 25, 50 mg/kg, orally)

    • Positive Control: Indomethacin (10 mg/kg, orally)

    • Positive Control: Celecoxib (20 mg/kg, orally)

  • Dosing: Test compounds or vehicle are administered 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected for measurement of inflammatory mediators such as TNF-α, IL-6, and IL-1β via ELISA, and COX-2 expression via Western blot or immunohistochemistry.

TPA-Induced Ear Edema in Mice

This model is useful for evaluating topically applied anti-inflammatory agents and is characterized by a rapid and pronounced inflammatory response involving vasodilation, edema, and neutrophil infiltration.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25g).

  • Grouping: Animals are randomly assigned to treatment groups (n=6-8 per group).

  • Application of Test Compounds: this compound or a positive control (e.g., Indomethacin) is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the right ear (e.g., 20 µL total volume) 30 minutes before the inflammatory insult. The left ear receives the vehicle alone.

  • Induction of Edema: 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2.5 µ g/ear in acetone) is applied to the inner and outer surfaces of the right ear.

  • Measurement of Edema: After a set time (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular section (e.g., 6 mm diameter) is punched from both the treated (right) and control (left) ears. The weight of each punch is recorded.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the average difference in ear punch weight in the control group, and Wt is the average difference in ear punch weight in the treated group.

Visualizing the Mechanisms and Workflows

Understanding the potential molecular targets of this compound and the experimental process is crucial for a comprehensive evaluation.

Potential Anti-inflammatory Signaling Pathways

The following diagram illustrates the canonical NF-κB and MAPK signaling pathways, which are central to the inflammatory response and represent potential targets for this compound.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TNFa TNFa TNFR TNFR TNFa->TNFR IL1b IL1b IL1R IL1R IL1b->IL1R TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK TNFR->MAPKKK TNFR->IKK IL1R->MAPKKK IL1R->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Inflammatory Gene Expression (COX-2, TNF-α, IL-6, iNOS) AP1->Gene_Expression IkB IκB IKK->IkB phosphorylates NFkB_complex p50/p65-IκB IkB->NFkB_complex degradation NFkB p50/p65 (NF-κB) NFkB_complex->NFkB releases NFkB->Gene_Expression This compound This compound This compound->MAPK ? This compound->IKK ? This compound->NFkB ?

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) potentially targeted by this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines the logical flow of an in vivo study to validate the anti-inflammatory effects of this compound.

experimental_workflow Animal_Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing Compound Administration (Vehicle, this compound, Controls) Grouping->Dosing Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Dosing->Inflammation_Induction Measurement In-life Measurements (e.g., Paw Volume) Inflammation_Induction->Measurement Termination Euthanasia and Tissue Collection Measurement->Termination Data_Analysis Statistical Analysis and Comparison Measurement->Data_Analysis Ex_vivo_Analysis Ex vivo Analysis (ELISA, Western Blot, Histology) Termination->Ex_vivo_Analysis Ex_vivo_Analysis->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion End End Conclusion->End

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

By following this structured approach, researchers can generate robust and comparable data to elucidate the in vivo anti-inflammatory potential of this compound. This guide provides the necessary framework to design experiments, analyze results, and position this compound within the broader landscape of anti-inflammatory therapeutics.

Comparative Analysis of Humantenirine Content in Gelsemium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of humantenirine content in different Gelsemium species. It includes available quantitative data, detailed experimental protocols for analysis, and visualizations of the experimental workflow and potential signaling pathways.

The genus Gelsemium comprises three primary species: Gelsemium elegans (distributed in Asia), and two North American species, Gelsemium sempervirens and Gelsemium rankinii.[1][2][3] These plants are rich in indole alkaloids, which are responsible for both their medicinal properties and their high toxicity.[2][4] Among these alkaloids, this compound, a humantenine-type alkaloid, is noted for its significant toxicity.[5] A thorough understanding of the distribution and concentration of this compound across different Gelsemium species is crucial for pharmacology and toxicology studies.

Quantitative Comparison of this compound Content

Gelsemium SpeciesPlant PartThis compound ContentReference
Gelsemium elegansWhole PlantPresent, a major toxic component[6][7]
Leaves, Stems, RootsVaries; highest alkaloid content generally in roots[6]
Gelsemium sempervirensRoots, RhizomesAlkaloids detected, but specific quantitative data for this compound is not available.[1]
Gelsemium rankiniiNot specifiedPhytochemical data is limited, and quantitative this compound content is not reported.[2][3]

Note: The absence of quantitative data for G. sempervirens and G. rankinii represents a significant gap in the current research landscape. Future studies should aim to provide a direct quantitative comparison of this compound across all three species to better understand their relative toxicity and pharmacological potential.

Experimental Protocols for this compound Analysis

The following is a generalized protocol for the extraction and quantification of this compound from Gelsemium plant material, based on methodologies reported in the literature.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect fresh plant material (leaves, stems, or roots) of the different Gelsemium species. The plant material should be properly identified and authenticated. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Perform extraction using a suitable solvent system. A common method is ultrasonic-assisted extraction with an acidified methanol or ethanol solution (e.g., 70-80% methanol with 0.1-1% formic acid or acetic acid).

    • The extraction is typically carried out for a defined period (e.g., 30-60 minutes) and repeated multiple times (e.g., 2-3 times) to ensure complete extraction of the alkaloids.

    • Combine the extracts and filter them.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude alkaloid extract.

Purification (Optional but Recommended)
  • Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, the crude extract can be further purified using SPE.

    • Dissolve the crude extract in an appropriate acidic aqueous solution.

    • Load the solution onto a pre-conditioned cation-exchange SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with a polar solvent (e.g., methanol) to remove less polar compounds.

    • Elute the alkaloids from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).

    • Evaporate the eluate to dryness.

Quantification by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Sample Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase or a suitable solvent for injection into the chromatography system.

  • Chromatographic Conditions (Example for HPLC-UV):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 260 nm).

  • Mass Spectrometry Conditions (for UPLC-MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for alkaloid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Inject the prepared sample extract into the chromatography system.

    • Identify the peak corresponding to this compound based on its retention time and, for MS, its specific mass transitions.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Quantification p1 Collect Gelsemium Species (G. elegans, G. sempervirens, G. rankinii) p2 Dry and Grind Plant Material p1->p2 e1 Ultrasonic-Assisted Extraction (Acidified Methanol/Ethanol) p2->e1 e2 Filter and Evaporate Solvent e1->e2 pu1 Solid-Phase Extraction (SPE) e2->pu1 Optional a1 Reconstitute Extract e2->a1 pu2 Elute Alkaloids and Evaporate pu1->pu2 pu2->a1 a2 HPLC-UV or UPLC-MS/MS Analysis a1->a2 a3 Data Analysis and Quantification a2->a3

Caption: Experimental workflow for the comparative analysis of this compound.

Potential Signaling Pathways of Gelsemium Alkaloids

While the specific signaling pathways of this compound are not well-elucidated, the toxic effects of Gelsemium alkaloids are known to involve the central nervous system. The diagram below illustrates the potential targets of Gelsemium alkaloids based on current knowledge.

Signaling_Pathways cluster_alkaloids Gelsemium Alkaloids cluster_receptors Neuronal Receptors cluster_effects Physiological Effects alkaloids This compound & Other Gelsemium Alkaloids glyr Glycine Receptors (GlyR) alkaloids->glyr Modulation gabaar GABAA Receptors alkaloids->gabaar Modulation achr Acetylcholine Receptors (AChR) alkaloids->achr Antagonism (Proposed) cns Central Nervous System Modulation glyr->cns gabaar->cns achr->cns toxicity Neurotoxicity cns->toxicity

Caption: Potential neuronal targets and effects of Gelsemium alkaloids.

References

A Comparative Guide to the Toxicological Assessment of Humantenirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the toxicological profile of humantenirine, a plant-derived alkaloid. Due to the limited availability of public data on this compound's toxicity, this document outlines a proposed series of experiments based on established toxicological methodologies. The included data are hypothetical and serve to illustrate the expected format for presenting results from such studies, comparing this compound to a known toxic alkaloid, harmine, and a non-toxic control.

Introduction

This compound is an indole alkaloid that has been isolated from various plant species. While its pharmacological properties are of growing interest, a comprehensive toxicological profile is essential for any further development as a therapeutic agent. This guide details the necessary in vitro and in vivo studies to establish a concentration- and dose-dependent toxicity profile for this compound. The objective is to provide a clear, data-driven approach to understanding its potential risks.

Data Presentation: Comparative Toxicity Analysis

The following tables summarize hypothetical quantitative data from key toxicological assays. These tables are designed for easy comparison of this compound with a positive control (harmine) and a negative control (vehicle).

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineAssay TypeIC50 (µM)
This compound HepG2 (Liver)MTT Assay75.2
SH-SY5Y (Neuronal)MTT Assay58.9
Harmine HepG2 (Liver)MTT Assay22.5
SH-SY5Y (Neuronal)MTT Assay15.3
Vehicle Control HepG2 (Liver)MTT Assay> 200
SH-SY5Y (Neuronal)MTT Assay> 200

Table 2: In Vitro Genotoxicity Data (Comet Assay)

CompoundConcentration (µM)Cell Line% Tail DNA (Mean ± SD)
This compound 10HepG28.1 ± 2.3
50HepG215.7 ± 4.1
Harmine 10HepG225.4 ± 5.8
50HepG248.9 ± 7.2
Vehicle Control -HepG24.2 ± 1.5

Table 3: In Vivo Acute Oral Toxicity Data (LD50)

CompoundSpeciesLD50 (mg/kg)95% Confidence Interval
This compound Mouse850720 - 1010
Harmine Mouse446.80329.49 - 605.88

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity: MTT Assay
  • Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Lines: HepG2 (human liver carcinoma) and SH-SY5Y (human neuroblastoma).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

    • This compound and harmine are dissolved in DMSO and then diluted in cell culture medium to final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration should not exceed 0.5%.

    • The cells are treated with the compounds for 48 hours.

    • After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 values are calculated using a non-linear regression analysis of the concentration-response curves.

In Vitro Genotoxicity: Comet Assay (Alkaline)
  • Objective: To assess the DNA-damaging potential of this compound.

  • Cell Line: HepG2.

  • Procedure:

    • Cells are treated with this compound and harmine at various concentrations for 24 hours.

    • After treatment, cells are harvested, washed, and suspended in low-melting-point agarose.

    • The cell suspension is layered onto a microscope slide pre-coated with normal-melting-point agarose.

    • The slides are immersed in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, and 10% DMSO, pH 10) for 1 hour at 4°C.

    • The slides are then placed in an electrophoresis tank with an alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

    • Electrophoresis is performed for 20 minutes at 25 V and 300 mA.

    • The slides are neutralized with a Tris buffer (0.4 M, pH 7.5) and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Images of the comets are captured using a fluorescence microscope, and the percentage of DNA in the tail is quantified using image analysis software.

In Vivo Acute Oral Toxicity: LD50 Determination
  • Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

  • Species: Swiss albino mice (male and female, 8-10 weeks old).

  • Procedure:

    • Animals are fasted for 4 hours before dosing.

    • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to different groups of animals at increasing doses.

    • A control group receives the vehicle only.

    • The animals are observed for signs of toxicity and mortality at regular intervals for 14 days.

    • Body weight is recorded at the beginning and end of the study.

    • At the end of the observation period, a gross necropsy is performed on all surviving animals.

    • The LD50 is calculated using a recognized statistical method, such as the Probit analysis.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound could induce apoptosis, a common toxicological outcome. It is hypothesized that this compound may activate the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent activation of caspases.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Apoptosome->Active_Caspase9 Mitochondrion->Cytochrome_c

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow for Toxicological Evaluation

This diagram outlines the logical flow of experiments for a comprehensive toxicological assessment of this compound, starting from in vitro screening to in vivo confirmation.

G cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Studies cluster_phase3 Phase 3: Data Analysis and Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Comet, Ames) Cytotoxicity->Genotoxicity Analysis Dose-Response Analysis Cytotoxicity->Analysis Mechanism Mechanism of Action (e.g., Apoptosis, Oxidative Stress) Genotoxicity->Mechanism Genotoxicity->Analysis Acute_Toxicity Acute Oral Toxicity (LD50) Mechanism->Acute_Toxicity Inform Dose Selection Mechanism->Analysis Subchronic_Toxicity Sub-chronic Toxicity (28-day repeated dose) Acute_Toxicity->Subchronic_Toxicity Acute_Toxicity->Analysis Histopathology Histopathology Subchronic_Toxicity->Histopathology Subchronic_Toxicity->Analysis Histopathology->Analysis Risk_Assessment Risk Assessment Analysis->Risk_Assessment

Independent Validation of Humantenirine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivity of Humantenirine, a major monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. Due to its significant biological effects and inherent toxicity, understanding its mechanism of action is critical for potential therapeutic development. This document summarizes key findings from published literature, focusing on its interaction with neuronal receptors and its metabolic pathways.

Summary of Quantitative Bioactivity Data

The following table summarizes the quantitative data available from studies on this compound's bioactivity. Direct independent validation studies are limited in the publicly available literature; however, data from primary research provides a basis for comparison and further investigation.

Bioactivity ParameterTargetTest SystemResultReference
Receptor Activity
Glycine Receptors (α1, α2, α3 subunits)GlyRElectrophysiological recordingsNo detectable activity[1]
GABA-A ReceptorsGABA-ARElectrophysiological recordingsInsensitive[1]
Metabolism
Major Metabolic Pathways-Human, pig, and goat liver microsomesDemethylation, Dehydrogenation, Oxidation[2]
Identified Metabolites-High-performance liquid chromatography/quadrupole time-of-flight mass spectrometryEight metabolites (M1-M8) identified[2]

Key Bioactivities and Mechanisms of Action

This compound is one of the principal alkaloids found in Gelsemium elegans Benth, a plant known for its toxic properties.[2][3] Research into its biological effects is crucial for understanding both its toxicity and potential therapeutic applications. The monoterpenoid indole alkaloids from Gelsemium, as a class, are reported to exhibit a wide range of bioactivities, including anti-tumor, immunosuppressive, anti-anxiety, and analgesic effects.[4][5]

A key area of investigation has been the effect of Gelsemium alkaloids on the central nervous system. Functional studies on the major inhibitory ligand-gated ion channels, glycine receptors (GlyRs) and GABA-A receptors (GABA-ARs), have been conducted to elucidate the molecular targets of these alkaloids.[1] Interestingly, while other Gelsemium alkaloids like koumine and gelsevirine showed inhibitory effects on GlyRs, humantenmine (gelsenicine) did not display any detectable activity on GlyRs composed of α1, α2, or α3 subunits, nor was it found to affect GABA-A receptors.[1] This suggests a different mechanism of action or different molecular targets for this compound's biological effects compared to its structural relatives.

Recent studies have focused on the metabolism of this compound to better understand its toxicity, which varies between species.[2] A comparative metabolism study using human, pig, and goat liver microsomes identified three major metabolic pathways: demethylation, dehydrogenation, and oxidation, resulting in a total of eight distinct metabolites.[2] It is hypothesized that demethylation may serve as a major detoxification pathway.[2]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited research.

Analysis of Receptor Activity using Electrophysiology

This protocol is used to determine the functional effects of this compound on ligand-gated ion channels.

  • Cell Culture and Transfection: Oocytes or mammalian cell lines are used to express specific subunits of the receptor of interest (e.g., α1, α2, α3 subunits of GlyRs).

  • Electrophysiological Recording: Two-electrode voltage-clamp or patch-clamp techniques are employed to measure the ion currents flowing through the channels in response to the application of the natural ligand (e.g., glycine for GlyRs).

  • Compound Application: this compound is applied to the cells at various concentrations to assess its effect on the ligand-gated currents. The effect can be agonistic (activating the receptor), antagonistic (blocking the receptor), or modulatory (altering the receptor's response to the natural ligand).

  • Data Analysis: The changes in current amplitude are measured and analyzed to determine parameters such as IC50 (for inhibitors) or EC50 (for agonists).

In Vitro Metabolism Studies using Liver Microsomes

This protocol is designed to identify the metabolic pathways and resulting metabolites of this compound.

  • Microsome Incubation: this compound is incubated with liver microsomes from different species (e.g., human, pig, goat) in the presence of NADPH as a cofactor to initiate metabolic reactions.

  • Sample Preparation: The reaction is stopped, and the samples are processed to extract the parent compound and its metabolites. This typically involves protein precipitation followed by centrifugation.

  • LC-MS/MS Analysis: The extracted samples are analyzed using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS). This technique separates the different compounds in the mixture and provides high-resolution mass data for the identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Metabolite Identification: The mass spectra of the potential metabolites are compared to that of the parent drug to identify metabolic transformations such as oxidation, demethylation, and dehydrogenation.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of this compound and a typical experimental workflow for assessing its bioactivity on ion channels.

Humantenirine_Metabolism cluster_input Parent Compound cluster_pathways Metabolic Pathways cluster_output Metabolites This compound This compound Demethylation Demethylation This compound->Demethylation Dehydrogenation Dehydrogenation This compound->Dehydrogenation Oxidation Oxidation This compound->Oxidation M1 M1 (Demethylated) Demethylation->M1 M2_M3_M7 M2, M3, M7 (Dehydrogenated) Dehydrogenation->M2_M3_M7 M4_M5_M6_M8 M4, M5, M6, M8 (Oxidized) Oxidation->M4_M5_M6_M8

Caption: Metabolic pathways of this compound.

Bioactivity_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis & Outcome A Cell Culture with Receptor Expression B Electrophysiological Recording (Baseline) A->B C Apply Natural Ligand B->C D Apply this compound C->D E Measure Current Change D->E F Determine Bioactivity (e.g., No Effect) E->F

Caption: Workflow for assessing ion channel bioactivity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.